molecular formula C15H15ClN2O3S B5860439 N~2~-(3-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5860439
M. Wt: 338.8 g/mol
InChI Key: LGIXFIQEXQBGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 057148B, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective blocker of the T-type calcium channel, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of CGP 057148B involves the selective blockade of the T-type calcium channel. The T-type calcium channel is a low-voltage-activated calcium channel that plays a crucial role in various physiological and pathological processes, including neuronal excitability, synaptic transmission, and cardiac function. By blocking the T-type calcium channel, CGP 057148B reduces the influx of calcium ions into cells, thereby decreasing neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
CGP 057148B has been found to have various biochemical and physiological effects. The compound has been shown to reduce neuronal excitability and synaptic transmission, which may have therapeutic implications for the treatment of epilepsy and neuropathic pain. CGP 057148B has also been found to have cardioprotective effects by reducing the incidence of arrhythmias and improving cardiac function.

Advantages and Limitations for Lab Experiments

CGP 057148B has several advantages for lab experiments. The compound is highly selective for the T-type calcium channel, making it a useful tool for studying the role of this channel in various physiological and pathological processes. However, the synthesis of CGP 057148B is a time-consuming process that requires a high level of expertise and precision, which may limit its use in some labs.

Future Directions

There are several future directions for the study of CGP 057148B. One potential direction is the development of new analogs of the compound that have improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the role of the T-type calcium channel in other diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CGP 057148B in combination with other drugs may have synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of CGP 057148B involves a series of complex chemical reactions. The compound is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis of CGP 057148B is a time-consuming process that requires a high level of expertise and precision.

Scientific Research Applications

CGP 057148B has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. CGP 057148B has been found to be a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and synaptic transmission.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-7-5-6-12(16)10-13)22(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIXFIQEXQBGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.